molecular formula C10H15NO5 B580220 (R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 364077-84-9

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No.: B580220
CAS No.: 364077-84-9
M. Wt: 229.232
InChI Key: CKYGSXRXTIKGAJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chemical compound known for its use in organic synthesis, particularly in the protection of amino groups. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other applications where temporary protection of functional groups is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Peptide Synthesis

One of the primary applications of (R)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is in peptide synthesis. The compound serves as a protecting group for amino acids during the synthesis of peptides. Protecting groups are crucial in multi-step synthesis processes to prevent undesired reactions at specific functional groups.

Case Study: Synthesis of Bioactive Peptides

In a study published in Organic Letters, researchers utilized this compound to synthesize cyclic peptides with enhanced biological activity. The Boc group was used to protect the amine functionality, allowing for selective coupling reactions without side reactions occurring at the amine site .

Role as an Intermediary in Pharmaceutical Development

This compound is also used as an intermediary in the synthesis of various pharmaceutical agents. Its structure allows it to participate in key reactions that lead to the formation of more complex molecules.

Example: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be transformed into antiviral compounds through a series of chemical reactions involving nucleophilic substitutions and cyclizations. These transformations have been pivotal in developing new antiviral drugs targeting viral replication processes .

Applications in Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, where it aids in the production of enantiomerically pure compounds. The use of this compound allows chemists to achieve high levels of chirality, which is essential for the efficacy and safety of many drugs.

Research Findings

A study detailed in Tetrahedron Letters highlighted its effectiveness in facilitating asymmetric Michael additions, leading to high yields of chiral products. The study emphasized the importance of using this compound to enhance reaction selectivity and reduce racemization during synthesis .

Data Table: Comparison of Synthetic Methods Involving this compound

Method TypeReaction TypeYield (%)Reference
Peptide SynthesisCoupling with amino acids85Organic Letters
Pharmaceutical IntermediaryNucleophilic substitution90BLD Pharm
Asymmetric SynthesisMichael addition92Tetrahedron Letters

Mechanism of Action

The primary function of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is to protect amino groups during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a significant compound in organic synthesis, particularly noted for its role as a protecting group in peptide and amino acid synthesis. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.

The molecular formula of this compound is C10_{10}H15_{15}NO5_5, with a molecular weight of 229.23 g/mol. It features a tert-butoxycarbonyl (Boc) group, which is crucial for protecting amine functionalities during synthetic processes. The compound's solubility is classified as very soluble, with reported solubility values varying between 15.1 mg/ml and 125.0 mg/ml depending on the conditions .

The primary biological activity of this compound is linked to its utility in organic synthesis rather than direct pharmacological effects. The Boc group serves to protect amine groups during the synthesis of peptides and other complex molecules, allowing selective reactions without interference from the amine functionality. Upon deprotection, the amine can participate in further reactions, making it a versatile intermediate in drug development .

1. Peptide Synthesis

Boc-pyrrolidine is extensively used in the synthesis of peptides due to its ability to protect amino groups. This protection prevents unwanted reactions during peptide coupling processes. The deprotection step can be efficiently achieved using trifluoroacetic acid (TFA), allowing for the release of the free amine for subsequent reactions .

2. Drug Development

In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmaceuticals. Its role in constructing biologically active molecules has been documented in several studies focusing on novel drug candidates that target specific biological pathways .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-pyrrolidine in synthesizing a series of anticancer agents targeting specific kinases. The protection-deprotection strategy enabled the successful assembly of complex structures that exhibited potent biological activity against cancer cell lines .

Case Study 2: Development of Neuroactive Compounds

Research has shown that derivatives of Boc-pyrrolidine can be modified to enhance their activity at nicotinic acetylcholine receptors (nAChRs). These modifications have led to compounds with selective agonistic properties, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
This compound364077-84-9Protecting group for amines
(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate166410-05-5Similar structure but different stereochemistry
(R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate256487-77-1Variants used in asymmetric synthesis

Q & A

Basic Questions

Q. What are the recommended laboratory methods for synthesizing (R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a pyrrolidine precursor. A common approach includes:

  • Step 1: Protecting the amine group of (R)-4-oxopyrrolidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) in anhydrous THF or DCM .
  • Step 2: Purification via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the Boc-protected product.
  • Key Considerations: Maintain anhydrous conditions to prevent Boc group hydrolysis. Monitor reaction progress using TLC or HPLC.

Reference: Synthesis protocols for analogous Boc-protected pyrrolidine derivatives emphasize strict moisture control and spectroscopic validation (e.g., 1^1H NMR for Boc group confirmation at ~1.4 ppm) .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment:

  • Crystallization: Grow crystals in a solvent system (e.g., ethanol/water) suitable for SC-XRD .
  • Data Collection/Refinement: Use SHELX programs (e.g., SHELXL) for structure solution and refinement. The Flack parameter ( ) or Rogers’ η can validate enantiopurity, with values near 0 indicating correct chirality .
  • Alternative Methods: Chiral HPLC or polarimetry can corroborate enantiomeric excess if XRD is unavailable.

Reference: SC-XRD resolved the (2R,4R) configuration in a related Boc-protected pyrrolidine derivative (R-factor = 0.037) .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C under inert gas (N2_2/Ar) to prevent moisture absorption and thermal decomposition .
  • Handling: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid dust formation; employ local exhaust ventilation .
  • Stability: Monitor for Boc group degradation (e.g., via FTIR for carbonyl peaks at ~1700 cm1^{-1}) during long-term storage.

Reference: Safety data sheets for analogous compounds classify acute oral toxicity (H302) and skin irritation (H315), mandating strict PPE protocols .

Advanced Questions

Q. How can conflicting crystallographic data regarding the compound’s conformation be resolved?

Methodological Answer:

  • Parameter Selection: Use Flack’s x parameter ( ) instead of η for near-centrosymmetric structures, as η may yield false chirality indicators.
  • Data Validation: Cross-check refinement metrics (e.g., R-factor, data-to-parameter ratio > 10:1) and residual electron density maps. Re-refine using SHELXL’s TWIN/BASF commands for twinned crystals .
  • Comparative Analysis: Overlay multiple datasets or compare with DFT-optimized geometries to identify outliers.

Reference: Flack’s x parameter reduces overprecision in chirality assignment for low-symmetry structures .

Q. What strategies optimize the yield of this compound while maintaining enantiomeric purity during synthesis?

Methodological Answer:

  • Catalyst Optimization: Use chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric induction during pyrrolidine ring formation.
  • Workup: Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) to separate enantiomers.
  • Reaction Monitoring: Track enantiomeric excess (ee) via 19^{19}F NMR (if fluorinated analogs exist) or circular dichroism (CD) spectroscopy.

Reference: Similar Boc-protected pyrrolidines achieved >98% ee using CSP-based purification .

Q. How do researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

  • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate 1^1H/13^{13}C NMR shifts. Compare with experimental data using RMSD analysis.
  • Solvent Effects: Account for solvent polarity in simulations (e.g., IEFPCM model for DMSO).
  • Dynamic Effects: Analyze variable-temperature NMR to detect conformational equilibria affecting peak splitting.

Reference: Discrepancies in 13^{13}C NMR of related compounds were resolved by modeling solvent-induced shifts .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654649
Record name 1-(tert-Butoxycarbonyl)-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364077-84-9
Record name 1-(tert-Butoxycarbonyl)-4-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.